molecular formula C16H25N3O B8124368 1-(4-Butylphenyl)-3-piperidin-3-yl-urea

1-(4-Butylphenyl)-3-piperidin-3-yl-urea

Cat. No.: B8124368
M. Wt: 275.39 g/mol
InChI Key: OVAHTUITLBPEHH-UHFFFAOYSA-N
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Description

Significance of Urea-Based Scaffolds in Drug Discovery and Development

The urea (B33335) functionality is a cornerstone in modern drug design, prized for its unique structural and electronic properties. mdpi.comsophion.com Its ability to act as both a hydrogen bond donor and acceptor allows it to form robust and specific interactions with biological targets, such as enzymes and receptors. mdpi.com This capacity for strong and directional hydrogen bonding is fundamental to the molecular recognition processes that govern the efficacy of many therapeutic agents. mdpi.com

Historically, the synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that heralded the dawn of organic chemistry. mdpi.com In the realm of medicine, the journey of urea-based drugs began with the development of Suramin, an early 20th-century treatment for trypanosomiasis (sleeping sickness). thieme-connect.com Since then, the urea scaffold has been incorporated into a multitude of clinically approved drugs for a wide array of diseases. sophion.com

In contemporary drug discovery, urea derivatives are integral to the development of treatments for a variety of conditions, including cancer, HIV, and cardiovascular diseases. mdpi.com A notable class of urea-containing drugs is the diaryl ureas, which have proven to be effective as kinase inhibitors in oncology. thieme-connect.com Sorafenib, for example, is a multi-kinase inhibitor used in the treatment of liver and kidney cancers, underscoring the therapeutic importance of the urea moiety. mdpi.com The versatility of the urea scaffold allows medicinal chemists to fine-tune the pharmacological properties of a lead compound to enhance its potency and selectivity. mdpi.com

Table 1: Examples of Urea-Based Drugs and Their Therapeutic Applications

Drug NameTherapeutic ApplicationMechanism of Action
SorafenibAnticancer (Renal Cell Carcinoma, Hepatocellular Carcinoma)Multi-kinase inhibitor
SuraminAntiparasitic (Trypanosomiasis)Inhibition of various enzymes
QuizartinibAnticancer (Acute Myeloid Leukemia)FLT3 inhibitor

The Role of Piperidine (B6355638) Moieties in Biologically Active Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another privileged scaffold in medicinal chemistry. researchgate.net Its prevalence in both natural products and synthetic drugs is a testament to its favorable physicochemical properties and its ability to serve as a versatile structural template. researchgate.netwikipedia.org Piperidine-containing compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and analgesic properties. wikipedia.org

The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve the aqueous solubility and bioavailability of a drug candidate. Furthermore, the stereochemistry of the piperidine ring can be readily modified, providing a means to optimize the three-dimensional arrangement of functional groups for enhanced target binding. The conformational flexibility of the piperidine ring also allows it to adapt to the topology of various binding sites.

Many successful drugs incorporate the piperidine moiety, highlighting its importance in drug design. For instance, the piperidine ring is a key component of several antipsychotic and antihistaminic drugs. wikipedia.orgnih.gov The ability of the piperidine scaffold to be functionalized at various positions makes it a valuable building block for the synthesis of compound libraries in the search for new bioactive molecules. wikipedia.org

Table 2: Examples of Piperidine-Containing Drugs and Their Biological Activities

Drug NameTherapeutic ClassSignificance of Piperidine Moiety
FexofenadineAntihistamineContributes to receptor binding and pharmacokinetic profile
MethylphenidateCentral Nervous System StimulantCore component for interaction with dopamine and norepinephrine transporters
DonepezilAnti-Alzheimer's AgentEssential for acetylcholinesterase inhibition

Positioning of 1-(4-Butylphenyl)-3-piperidin-3-yl-urea within Contemporary Chemical Biology Research

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its chemical structure suggests several potential avenues for investigation within contemporary chemical biology. The amalgamation of a substituted phenyl urea and a piperidine ring points towards its potential as a modulator of various biological targets.

The butylphenyl group provides a hydrophobic domain that can engage in van der Waals interactions with nonpolar pockets in a protein's binding site. The urea linkage, as previously discussed, offers hydrogen bonding capabilities that are crucial for target recognition. The piperidine ring not only influences the compound's solubility and pharmacokinetic properties but also provides a scaffold for further chemical modification to explore structure-activity relationships.

Given the established roles of urea-piperidine derivatives in medicinal chemistry, this compound could be investigated for a range of biological activities. For example, compounds with similar structural features have been explored as neuroprotective agents and as antagonists for transient receptor potential vanilloid 1 (TRPV1), a target for pain management. The synthesis of libraries of such compounds allows for the systematic exploration of their biological effects and the identification of novel therapeutic leads. The development of efficient synthetic routes to unsymmetrical urea derivatives is an active area of research, facilitating the creation of diverse molecules like this compound for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)-3-piperidin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-3-5-13-7-9-14(10-8-13)18-16(20)19-15-6-4-11-17-12-15/h7-10,15,17H,2-6,11-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAHTUITLBPEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 4 Butylphenyl 3 Piperidin 3 Yl Urea and Its Analogues

Established Synthetic Pathways for Urea (B33335) and Piperidine (B6355638) Core Structures

The construction of the target molecule relies on the formation of its two primary components: the urea linkage and the piperidine ring.

Amine-Isocyanate Coupling Reactions in the Synthesis of Urea Compounds

The formation of the urea bond in 1-(4-butylphenyl)-3-piperidin-3-yl-urea is most classically achieved through the reaction of an amine with an isocyanate. This method is a cornerstone of urea synthesis due to its efficiency and broad applicability. mdpi.comrsc.org The key precursors for the target molecule would be 3-aminopiperidine and 4-butylphenyl isocyanate.

The reaction involves the nucleophilic attack of the primary amine group of 3-aminopiperidine on the electrophilic carbon atom of the isocyanate group. This process is often rapid and can be performed under mild conditions, frequently in an aprotic solvent like ether or acetone. asianpubs.orgprepchem.com The high reactivity of the isocyanate group typically ensures high yields of the resulting urea derivative. rsc.org A general representation of this coupling reaction is a widely adopted strategy for producing unsymmetrical ureas. organic-chemistry.org

For instance, a general procedure involves dissolving the aniline (B41778) derivative (e.g., 4-butylaniline (B89568) to be converted to the isocyanate) and coupling it with the amine in a suitable solvent. asianpubs.org The isocyanate itself can be generated from the corresponding amine (4-butylaniline) by reacting it with a phosgene (B1210022) equivalent, such as triphosgene. asianpubs.org Alternatively, methods exist for the direct coupling of amines with potassium isocyanate in an aqueous medium, offering a more environmentally benign approach. rsc.org

Table 1: Representative Conditions for Amine-Isocyanate Coupling
Amine PrecursorIsocyanate PrecursorSolventConditionsYieldReference
3-Aminopiperidine4-Butylphenyl isocyanateEtherReflux, 3 hoursHigh prepchem.com
Aryl AmineAryl IsocyanateAcetoneRoom Temperature, 3-4 hoursGood asianpubs.org
Various AminesPotassium Isocyanate1N Aqueous HClRoom TemperatureGood to Excellent rsc.org

Mechanochemical Approaches for Urea Synthesis

Emerging as a sustainable alternative to traditional solution-based synthesis, mechanochemistry utilizes mechanical force, such as ball milling, to initiate chemical reactions. nih.gov This approach can produce ureas efficiently, often in the absence of bulk solvents, leading to reduced waste and simplified workup procedures. beilstein-journals.org

Mechanochemical synthesis of ureas can be achieved by milling amines with isocyanates, where the reaction can reach completion in as little as 30 minutes with high conversion rates. beilstein-journals.org More advanced mechanochemical methods even allow for urea synthesis from ammonia (B1221849) and carbon dioxide under mild conditions, using the mechanocatalytic effect of materials like zirconium dioxide. acs.orgacs.org While not yet specifically documented for this compound, this solid-state method represents a viable and green synthetic pathway. nih.govresearchgate.net

Advanced Synthetic Routes for Substituted Piperidine Derivatives

The piperidine moiety is a crucial component, and its synthesis, particularly the chiral 3-aminopiperidine, is a key challenge. Traditional methods often involve multi-step sequences that may lack stereocontrol. semanticscholar.org

Modern synthetic strategies offer more efficient and stereoselective access to these structures. Key approaches include:

Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a common method to produce piperidines. nih.gov Catalytic hydrogenation of a suitable 3-aminopyridine (B143674) derivative, for example, can yield the desired piperidine core. However, this can require harsh conditions and expensive catalysts. google.com

Enzymatic Cascades: Biocatalysis offers a powerful route to chiral amines. Multi-enzyme cascades using galactose oxidase and imine reductase enzymes have been developed to convert protected amino alcohols into chiral 3-aminopiperidines with high enantiopurity. semanticscholar.orgrsc.org This approach avoids potential racemization and uses milder reaction conditions. semanticscholar.org Asymmetric amination using a transaminase catalyst on a piperidone derivative is another advanced method for producing chiral (R)-3-aminopiperidine. google.comscispace.com

Cyclization Strategies: Intramolecular cyclization reactions are fundamental to forming the piperidine ring. nih.gov Methods starting from natural amino acids like ornithine have been developed to produce enantiopure lactams, which can then be reduced to the corresponding 3-aminopiperidine derivatives. acs.org Other techniques include iridium-catalyzed [5+1] annulation, which builds the ring by forming two new C-N bonds stereoselectively. nih.gov

Targeted Chemical Modifications and Analogue Generation for this compound

The generation of analogues of the title compound is a key strategy in medicinal chemistry to explore structure-activity relationships. biomedres.usnih.gov This involves systematically altering different parts of the molecule. biomedres.us

Systematic Variation of the Butylphenyl Moiety

The 4-butylphenyl group offers several sites for modification to fine-tune the molecule's properties. biomedres.us

Alkyl Chain Homologation: The n-butyl group can be replaced with lower or higher homologs (e.g., methyl, ethyl, propyl, pentyl) or its isomers (isobutyl, sec-butyl, tert-butyl). This alters the lipophilicity and steric profile of the molecule.

Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups. Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., chloro, trifluoromethyl) groups can modulate the electronic properties of the ring. asianpubs.orgnih.gov

Bioisosteric Replacement: The entire phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine, or pyrazole, to explore different binding interactions. biomedres.us

Table 2: Potential Modifications of the Butylphenyl Moiety
Modification TypeExample Substituent/GroupRationaleReference
Alkyl Chain Variation-CH₃, -C₂H₅, -CH(CH₃)₂Modify lipophilicity and steric bulk biomedres.us
Aromatic Substitution-Cl, -F, -CF₃, -OCH₃Alter electronic properties and potential H-bonding asianpubs.orgnih.gov
Ring BioisosteresThienyl, Pyridyl, NaphthylExplore different aromatic interactions biomedres.us

Structural Diversification on the Piperidine Ring System

The piperidine ring provides multiple avenues for structural diversification to alter the compound's conformation and polarity.

Ring Rigidification: To reduce conformational flexibility, the piperidine ring can be incorporated into more rigid structures, such as bridged or spirocyclic systems. acs.org This strategy can lock the molecule into a specific conformation, potentially increasing its activity.

Substitution at Other Positions: Introducing substituents at other positions on the piperidine ring (e.g., C-2, C-4, C-5, C-6) can block metabolic pathways or create new interaction points. rsc.org For example, α-methylation (at C-2 or C-6) is a common strategy in medicinal chemistry. rsc.org

These synthetic and derivatization strategies provide a robust framework for the creation and optimization of this compound and its analogues, enabling a systematic exploration of its chemical space.

Introduction of Bioisosteric Replacements to the Urea Linkage

The core structure of this compound features a disubstituted urea linkage that is critical for its interaction with biological targets. The hydrogen bonding capabilities of the N-H protons and the carbonyl oxygen are pivotal for molecular recognition. organic-chemistry.org Bioisosteric replacement of this urea group aims to mimic these interactions while favorably modulating properties such as lipophilicity, metabolic stability, and basicity.

Common bioisosteric replacements for the urea functionality include thioureas, guanidines, squaramides, and various heterocyclic structures. The selection of a suitable bioisostere is a nuanced process, considering the specific electronic and steric requirements of the target protein.

Thiourea (B124793) Analogues

The most straightforward bioisosteric replacement for a urea is its sulfur analogue, thiourea. The synthesis of 1-(4-Butylphenyl)-3-piperidin-3-yl-thiourea would likely follow a similar synthetic route to its urea counterpart, typically involving the reaction of 4-butylaniline with a thiocarbonyl transfer reagent to form an isothiocyanate, which then reacts with 3-aminopiperidine. The mechanochemical synthesis of thioureas by coupling amines and isothiocyanates represents a solvent-free and efficient alternative. beilstein-journals.org

While the thiourea group can also form strong hydrogen bonds, its electronic and steric properties differ from urea, which can impact biological activity. nih.gov

Guanidine (B92328) Analogues

Guanidines, which are more basic than ureas, can also serve as effective bioisosteres. The synthesis of guanidine analogues of this compound can be achieved through several methods. A common approach involves the reaction of a thiourea with an amine in the presence of a coupling agent like EDCI. organic-chemistry.org Another method is the photocatalytic conversion of a thiourea to a guanidine under visible light, offering a mild and environmentally friendly route. organic-chemistry.org Carbamoyl isothiocyanates can also serve as versatile starting materials for the one-pot synthesis of multisubstituted guanidines. organic-chemistry.org

Squaramide Analogues

Squaramides have emerged as non-classical bioisosteres of ureas due to their ability to form strong hydrogen bonds and their straightforward preparation. nih.gov The synthesis of a squaramide analogue would involve the reaction of 3-aminopiperidine with a substituted squarate ester, followed by reaction with 4-butylaniline.

Heterocyclic Bioisosteres

A diverse range of heterocyclic rings can act as urea isosteres. These are often designed to mimic the hydrogen bond donor-acceptor pattern of the urea group.

Five-Membered Heterocycles: Various five-membered heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles, can be effective urea bioisosteres. For instance, a 1,3,4-oxadiazole (B1194373) or a 1,3,4-thiadiazole (B1197879) can be synthesized to replace the urea moiety. The synthesis of a 1,3,4-thiadiazole derivative could involve the reaction of a substituted 2-amino-1,3,4-thiadiazole (B1665364) with an isothiocyanate. nih.gov

Aminopyrimidin-4-one: The 2-aminopyrimidin-4(1H)-one ring has been successfully employed as a urea bioisostere. nih.gov The synthesis of such an analogue would require a multi-step sequence to construct the heterocyclic core and attach the 4-butylphenyl and piperidin-3-yl fragments.

The following table summarizes some potential bioisosteric replacements for the urea linkage in analogues of this compound and general synthetic approaches.

BioisostereGeneral Synthetic ApproachKey Features
ThioureaReaction of 4-butylphenyl isothiocyanate with 3-aminopiperidine.Sulfur analogue of urea, similar hydrogen bonding pattern.
GuanidineReaction of a carbodiimide (B86325) with an amine or guanylation of an amine.More basic than urea, can form strong ionic interactions.
SquaramideReaction of a squarate ester with amines.Rigid structure, strong hydrogen bonding capabilities.
1,3,4-OxadiazoleCyclization of a diacylhydrazine or related intermediates.Mimics the planar arrangement of the urea group.
1,3,4-ThiadiazoleReaction of a thiosemicarbazide (B42300) with a carboxylic acid derivative.Sulfur-containing heterocycle, can engage in different interactions.
2-Aminopyrimidin-4-oneMulti-step heterocyclic synthesis.Can act as both hydrogen bond donor and acceptor.

The successful application of these bioisosteric replacements depends on careful molecular design and synthetic execution. The resulting analogues of this compound may exhibit improved pharmacokinetic profiles and enhanced biological activity.

Preclinical Pharmacological Investigations and Biological Activities of 1 4 Butylphenyl 3 Piperidin 3 Yl Urea Analogues

In Vitro Antiproliferative and Anticancer Efficacy

Research into novel urea (B33335) derivatives has demonstrated their potential as antiproliferative agents. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the National Cancer Institute's (NCI) 60 human cancer cell line panel, which represents nine different types of cancer. nih.govresearchgate.netnih.gov Within this series, compounds featuring a 4-hydroxymethylpiperidine moiety displayed broad-spectrum antiproliferative activity. nih.govresearchgate.netnih.gov

One notable compound from this series, 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(4-methylphenyl)urea, demonstrated significant growth inhibition and even lethal effects against several cancer cell lines. nih.govnih.gov Specifically, it was highly effective against the SK-MEL-5 melanoma cell line, as well as the 786-0, A498, and RXF 393 renal cancer cell lines, and the MDA-MB-468 breast cancer cell line. nih.govresearchgate.net The antiproliferative activity of these compounds was found to be influenced by the electronic and hydrophobic properties of the substituents on the terminal phenyl ring. nih.gov

Another study focused on a series of 3,5-bis(benzylidene)piperidin-4-ones, which, while not urea derivatives, are piperidine-based compounds that have shown significant cytotoxic effects. These compounds were particularly effective against various cancer cell lines, including leukemia, colon, renal, and breast cancer cell lines. acs.org

The table below summarizes the activity of a representative urea compound against a selection of cancer cell lines.

Table 1: In Vitro Anticancer Activity of a Representative Phenyl-Urea Derivative

Cell Line Cancer Type Activity
SK-MEL-5 Melanoma Lethal Effect
786-0 Renal Cancer Lethal Effect
A498 Renal Cancer Lethal Effect
RXF 393 Renal Cancer Lethal Effect
MDA-MB-468 Breast Cancer Lethal Effect
K-562 Leukemia Active
Colo-205 Colon Cancer Active

Data is for a representative compound from a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives.

In comparative analyses, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have exhibited impressive cytotoxic potency, in some cases superior to established anticancer drugs. researchgate.net For example, two compounds from this series, designated as 5a and 5d in the study, were found to be more potent than paclitaxel (B517696) in 21 different cancer cell lines, with particular efficacy against renal cancer and melanoma cell lines. researchgate.net

Furthermore, these same two compounds demonstrated superior potency to gefitinib (B1684475) in 38 and 34 cancer cell lines, respectively. researchgate.net The enhanced activity was particularly noted in colon cancer, breast cancer, and melanoma cell lines. researchgate.net These findings underscore the potential of the urea scaffold in developing potent new anticancer agents.

Receptor and Enzyme Modulatory Actions

Analogues of 1-(4-butylphenyl)-3-piperidin-3-yl-urea have been investigated for their ability to modulate the activity of various receptors and enzymes, indicating a broad pharmacological profile.

A series of 1-aryl-3-piperidin-4-yl-urea derivatives, which are close structural analogues, have been synthesized and evaluated as small-molecule antagonists of the CXCR3 receptor. nih.govlookchem.com The CXCR3 receptor is a G-protein-coupled receptor (GPCR) involved in inflammatory diseases, making its antagonists of therapeutic interest. lookchem.com

Structure-activity relationship (SAR) studies on this series led to a significant improvement in potency and physicochemical properties. nih.gov These studies established a key pharmacophore for the series and resulted in the identification of a compound, designated 9t, which exhibited an IC50 of 16 nM in a GTPγS35 functional assay. nih.gov A broad range of aromatic groups on the urea resulted in potent CXCR3 antagonists, with a 3,5-bis-trifluoromethyl urea derivative showing a Ki of 36 nM. lookchem.com The nature of the substituent on the piperidine (B6355638) ring was also found to be crucial for activity. lookchem.com

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in pain signaling. nih.govresearchgate.net While direct data on this compound analogues is limited, studies on other piperidine and piperazine (B1678402) urea derivatives have shown they can act as TRPV1 modulators. nih.govresearchgate.netnih.gov

A study of 1-heteroaryl piperidinecarboxamide and piperazinylurea derivatives identified compounds with both agonist and antagonist/desensitizing activity at low micromolar concentrations in a Ca2+ channel assay using HEK-293 cells overexpressing the human recombinant TRPV1 channel. nih.gov Notably, certain piperazinylurea derivatives were found to act as antagonists with sub-micromolar potency. nih.gov Another study on novel piperazine urea derivatives also identified potent TRPV1 antagonists. nih.govresearchgate.net These findings suggest that the piperidinyl-urea scaffold could be a promising template for the development of novel TRPV1 modulators.

A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have been synthesized and shown to be potent inhibitors of human and murine soluble epoxide hydrolase (sEH). nih.govnih.gov The inhibition of sEH is a therapeutic strategy for managing inflammation and pain. nih.gov

Structure-activity relationship studies revealed that replacement of a previously studied adamantyl group with a phenyl ring led to highly potent inhibitors. nih.gov Further optimization of the 1-aryl-3-(1-acylpiperidin-4-yl)urea core structure resulted in compounds with significantly improved pharmacokinetic profiles compared to earlier inhibitors. nih.govnih.gov For instance, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a 7-fold increase in potency and a substantial improvement in in vivo exposure over its adamantane (B196018) analogue. nih.govnih.gov

The table below presents the inhibitory activity of selected 1-aryl-3-(1-acylpiperidin-4-yl)urea analogues against human sEH.

Table 2: Inhibitory Activity of Selected Urea Analogues against Human sEH

Compound Phenyl Substitution Piperidine Acyl Group IC50 (nM)
Analogue A 4-trifluoromethoxy cyclopropanecarbonyl 1.1
Analogue B 4-chloro propionyl 2.5
Analogue C 4-bromo propionyl 2.1
Analogue D 4-cyano propionyl 1.9

Data is for representative compounds from a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors. nih.gov

Ligand Binding Studies at Cannabinoid Receptor 1 (CB1)

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system, is a key therapeutic target for a range of conditions. nih.gov While direct binding affinity data for this compound at the CB1 receptor is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on analogous N-aryl-N'-piperidinyl ureas and related scaffolds provide valuable insights into the potential interactions.

The affinity of ligands for the CB1 receptor is often influenced by the nature of the substituents on both the aromatic and heterocyclic moieties. For instance, in a series of 1,5-diaryl-1,2,3-triazoles, which share some structural similarities with aryl-urea compounds, the lipophilicity and the nature of the ester substituent significantly impacted CB1 receptor affinity. nih.gov The n-propyl ester of one such series exhibited a high affinity with a Ki value of 4.6 nM. nih.gov This suggests that the butyl group on the phenyl ring of this compound could contribute favorably to the lipophilicity required for binding within the hydrophobic pockets of the CB1 receptor. nih.gov

Furthermore, the piperidine ring is a common feature in many known CB1 receptor ligands. nih.gov The conformation and substitution of this ring can modulate binding affinity and functional activity. While specific binding data for the title compound is pending, the general structural features are consistent with scaffolds known to interact with cannabinoid receptors.

Table 1: CB1 Receptor Binding Affinities of Analogue Scaffolds This table presents data for structurally related compounds to infer potential activity.

Compound Analogue Class Specific Compound Example Binding Affinity (Ki) at CB1 Receptor
1,5-Diaryl-1,2,3-triazoles 4-methoxycarbonyl-1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,2,3-triazole Not specified, but n-propyl ester analogue had Ki of 4.6 nM nih.gov
Phenylmethyl-piperidine derivatives Not specified Not specified

Broader Interactions with Ion Channels and Neurotransmitter Systems

The piperidine and urea moieties are present in a wide array of neuropharmacological agents, suggesting that compounds like this compound could interact with various ion channels and neurotransmitter systems beyond the endocannabinoid system.

For example, piperidine derivatives have been investigated for their effects on various neuronal targets. Some piperidine-containing compounds have been shown to act as calcium channel blockers. nih.gov While direct evidence for this compound is not available, this known activity of the piperidine scaffold suggests a potential for interaction with voltage-gated calcium channels.

Furthermore, certain aryl-urea derivatives have been identified as antagonists for the CXCR3 receptor, a G-protein coupled receptor involved in chemotaxis. nih.gov A study on 1-aryl-3-piperidin-4-yl-urea derivatives led to the identification of compounds with high antagonistic potency (IC50 of 16 nM). nih.gov This highlights the potential for N-aryl-N'-piperidinyl ureas to interact with other chemokine receptors, which play a role in neuroinflammation.

Other Reported Biological Activities in Preclinical Models

The urea and piperidine structural motifs are found in various compounds exhibiting antimicrobial activity. Preclinical studies on analogues of this compound suggest a potential for antibacterial and antifungal properties.

Several studies have demonstrated the antimicrobial efficacy of piperidine derivatives. For instance, certain 2,6-disubstituted piperidine-4-one derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, specific piperidine derivatives inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and the fungus Candida albicans with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL. nih.gov Another study on N'-alkyl-N-(2-aminoethyl)piperidines found that tetradecyl and hexadecyl derivatives possessed good bacteriostatic activity against dental plaque bacteria. nih.gov

Table 2: Antimicrobial Activity of Piperidine Analogues This table presents MIC values for structurally related piperidine derivatives against various microorganisms.

Compound/Analogue Microorganism Minimum Inhibitory Concentration (MIC) in µg/mL
2,6-dipiperidino-1,4-dihalogenobenzenes Staphylococcus aureus ATCC 25923 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes Bacillus subtilis ATCC 6633 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes Yersinia enterocolitica ATCC 1501 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes Escherichia coli ATCC 11230 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes Klebsiella pneumoniae 32-512 nih.gov
2,6-dipiperidino-1,4-dihalogenobenzenes Candida albicans 32-512 nih.gov

The structural components of this compound are present in molecules investigated for their potential in treating neurological disorders. The urea group, in particular, is a key feature in compounds designed for neuroprotection. thieme-connect.comresearchgate.net

A study focused on designing novel piperidine urea derivatives for neuroprotection found that some compounds exhibited potent protective activities in vitro. thieme-connect.comthieme-connect.com For instance, certain derivatives were shown to protect against L-glutamic acid-induced injury in SH-SY5Y cells. thieme-connect.comthieme-connect.com One of the more active compounds in that series demonstrated better protective activity than the reference drug Fenazinel. thieme-connect.comthieme-connect.com These findings suggest that the piperidine urea scaffold could be a promising starting point for the development of new neuroprotective agents. Additionally, N-acyl-N-phenyl ureas of piperidine have been reported to possess anti-inflammatory activities, which is a relevant mechanism for many neurological disorders. nih.gov

Mechanistic Insights into the Biological Actions of 1 4 Butylphenyl 3 Piperidin 3 Yl Urea Analogues at the Molecular and Cellular Level

Elucidation of Intracellular Signaling Pathway Modulation

Analogues of 1-(4-butylphenyl)-3-piperidin-3-yl-urea have been shown to exert significant influence over critical intracellular signaling cascades, particularly those involved in inflammation, cell survival, and death.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling networks that regulate a wide array of cellular functions. Research into urea-based compounds has revealed their potential to modulate these pathways, offering therapeutic possibilities for various diseases.

One prominent analogue, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), has been identified as a potent dual inhibitor of soluble epoxide hydrolase (sEH) and p38β kinase, a key component of the MAPK signaling cascade. nih.gov In models of neuroinflammation relevant to Alzheimer's disease, TPPU was found to prevent neuronal death by mitigating amyloid neurotoxicity and suppressing the activation of NF-κB, a transcription factor that governs inflammatory responses. nih.gov Further studies have confirmed that TPPU can protect against ischemic injury by suppressing the JNK/p38 MAPK-mediated mitochondrial apoptosis pathway. physiciansweekly.com This dual inhibition of sEH and p38β kinase suggests a synergistic action that effectively intervenes in multiple pathological signaling pathways. nih.gov

Other urea derivatives have been shown to influence the Raf/MEK/ERK pathway, another major branch of MAPK signaling. nih.gov For instance, certain N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl urea derivatives have demonstrated anticancer activity by blocking the phosphorylation of the c-Met receptor tyrosine kinase and its downstream effectors, including ERK and Akt. nih.gov The Raf/MEK/ERK cascade is a primary effector of Ras GTPase signaling, which is frequently upregulated in human cancers. nih.gov The ability of some stress-activated cascades, like JNK, to induce phospho-inhibition of the Raf/MEK/ERK pathway highlights the complex cross-talk between these signaling networks. nih.gov The ubiquitination and degradation of key adapter proteins like GRB2 can also suppress the Raf/MEK/ERK pathway, representing another layer of regulation. nih.gov

Table 1: Impact of Urea Analogues on MAPK and Cell Death Signaling Pathways

Compound/Analogue Class Pathway Modulated Downstream Effect Cellular Outcome
1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) p38 MAPK / JNK Inhibition of p38β kinase; Suppression of JNK/p38 activation Neuroprotection; Mitigation of amyloid neurotoxicity; Suppression of mitochondrial apoptosis. nih.govphysiciansweekly.com
N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas Raf/MEK/ERK Blockade of ERK and Akt phosphorylation Anticancer activity; Induction of cancer cell apoptosis. nih.gov

Studies on Protein Acylation and Macromolecular Interactions

The urea moiety's interactions extend beyond simple hydrogen bonding. As mentioned, it can participate in covalent modification of proteins through carbamoylation, a form of protein acylation. nih.gov This irreversible inactivation of enzymes like FAAH is a powerful mechanism for achieving sustained pharmacological effects. nih.gov

Furthermore, non-covalent macromolecular interactions play a crucial role in the activity of these compounds. Studies have revealed that the urea functional group can engage in favorable π-stacking interactions with aromatic amino acid side chains, such as tryptophan, within a protein's hydrophobic core. nih.gov In these interactions, the planar urea moiety lies parallel to the aromatic ring. Additionally, a perpendicular orientation can lead to NH-π interactions, where one of the urea's N-H bonds points towards the electron-rich face of the aromatic ring. nih.gov These interactions are critical for stabilizing the binding of urea-based ligands and can even play a role in processes like urea-assisted protein denaturation by solvating and distorting the hydrophobic core of proteins. nih.gov

Structure Activity Relationship Sar Analysis and Rational Design Principles for 1 4 Butylphenyl 3 Piperidin 3 Yl Urea Analogues

Delineation of Essential Pharmacophore Features

A pharmacophore model for this class of compounds outlines the essential steric and electronic features required for optimal interaction with a biological target. For piperidinyl urea (B33335) derivatives, the key pharmacophoric elements are generally understood to consist of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions. nih.govup.pt

Hydrogen Bond Donor/Acceptor: The urea linkage (-NH-CO-NH-) is a critical component of the pharmacophore, acting as both a hydrogen bond donor (the NH groups) and a hydrogen bond acceptor (the carbonyl oxygen). These interactions are often crucial for anchoring the ligand within the binding site of a target protein. nih.govnih.gov

Hydrophobic Features: The 4-butylphenyl group provides a significant hydrophobic region, which likely interacts with a corresponding hydrophobic pocket in the target protein. The butyl substituent contributes to this hydrophobicity. nih.gov The piperidine (B6355638) ring also possesses hydrophobic character.

Aromatic/Hydrophobic Site: The phenyl ring serves as an aromatic and hydrophobic feature, which can engage in various non-covalent interactions such as π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site. nih.gov

Computational studies on related piperidinyl urea derivatives have identified that acceptor, donor, hydrophobic, and aromatic/hydrophobic properties are favorable for biological activity. nih.govup.pt The spatial arrangement of these features is critical; for instance, studies on some piperidinyl ureas have shown that the distance between polar and aromatic/hydrophobic regions can influence activity. nih.gov

Correlation of Molecular Structure with Biological Potency and Selectivity

The biological activity of 1-(4-butylphenyl)-3-piperidin-3-yl-urea analogues is finely tuned by the nature and position of substituents on both the aromatic and piperidine rings.

Substituents on the phenyl ring can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its binding affinity and pharmacokinetic profile.

The lipophilicity of the aromatic substituent is also a critical factor. In a series of urea substituted 2,4-diamino-pyrimidines, lipophilicity was identified as a key driver for improved anti-malarial activity. nih.gov The butyl group in this compound contributes significantly to the molecule's lipophilicity. Altering the length or branching of this alkyl chain would be expected to directly impact potency.

The position of the substituent on the phenyl ring is also crucial. For instance, in some series of diaryl ureas, a para-substituted phenyl ring is favored for optimal activity. nih.gov

Substituent at para-position of Phenyl RingPredicted Effect on PotencyRationale
HydrogenDecreaseReduced hydrophobic interaction
MethylVariableMay slightly decrease or maintain potency depending on the target pocket size
MethoxyVariableIntroduces polarity, which could be beneficial or detrimental
TrifluoromethylIncreaseEnhances electron-withdrawing properties and can improve metabolic stability
ChloroIncreaseIncreases lipophilicity and can form halogen bonds

The piperidine ring and its substituents play a multifaceted role in target interaction, influencing binding, selectivity, and physicochemical properties. The piperidine ring itself is a versatile scaffold in medicinal chemistry. nih.gov

Substituents on the piperidine nitrogen are particularly important. For instance, in a series of 1-aryl-3-(1-acylpiperidin-4-yl) urea inhibitors of soluble epoxide hydrolase, the nature of the acyl group on the piperidine nitrogen was found to be critical for potency. nih.gov Similarly, for other piperidine derivatives, N-acylation or N-sulfonylation can significantly enhance biological activity. nih.gov

The position of substitution on the piperidine ring is also a key determinant of activity. The parent compound has the urea linkage at the 3-position of the piperidine ring. Moving this to the 2- or 4-position would alter the geometry of the molecule and its presentation of the pharmacophoric features to the target. For some piperidine derivatives, functionalization at the C4 position has been shown to be synthetically accessible and can lead to potent compounds. researchgate.net In other cases, substitution at the 3-position has been found to be optimal. nih.gov

Substituent on Piperidine NitrogenPredicted Effect on PotencyRationale
Hydrogen (secondary amine)VariableMay form additional hydrogen bonds but can also lead to unwanted off-target effects or metabolic liabilities
MethylVariableIncreases lipophilicity and basicity
AcetylIncreaseCan act as a hydrogen bond acceptor and improve metabolic stability
BenzoylIncreaseProvides additional aromatic interactions
SulfonylIncreaseCan act as a strong hydrogen bond acceptor

Application of Computational Chemistry in SAR Elucidation and Compound Optimization

Computational chemistry provides powerful tools for understanding the SAR of this compound analogues at a molecular level and for guiding the design of optimized compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For urea derivatives, docking studies have been instrumental in elucidating the specific hydrogen bonding interactions between the urea moiety and key amino acid residues in the active site. nih.govnih.gov For example, in studies of diaryl urea derivatives, docking revealed hydrogen bonds between the urea nitrogen and oxygen atoms and residues such as glutamate (B1630785) and aspartate in the kinase domain of VEGFR-2. nih.gov

Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding pose over time. MD simulations provide insights into the dynamic nature of the ligand-protein complex and can help to refine the understanding of the binding mode.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel analogues and for identifying the key physicochemical properties that govern potency.

For piperidinyl urea derivatives, QSAR studies have demonstrated that descriptors related to polar properties and molecular shape are important for activity. nih.govresearchgate.net For example, in one study, descriptors representing the distributed polar properties on the van der Waals surface were found to be important for hERG blocking activity, while surface area, volume, and shape descriptors correlated with H3 antagonistic activity. nih.govup.pt The development of statistically significant QSAR models, often validated by high Q² values, can guide the rational design of new analogues with improved activity profiles. researchgate.net

In Silico Approaches for Target Prediction and Polypharmacology Assessment

In the contemporary drug discovery landscape, computational, or in silico, methods are indispensable for predicting the biological targets of a compound and assessing its potential to interact with multiple targets, a concept known as polypharmacology. For analogues of this compound, these approaches are crucial for understanding their full therapeutic potential and anticipating potential off-target effects.

In silico target prediction for novel compounds often begins with chemical similarity searching and machine learning models. Algorithms can screen vast chemogenomic databases, such as ChEMBL, to identify known bioactive molecules with structural similarities to the query compound. By analyzing the targets of these similar molecules, a probable set of biological targets can be predicted for the new compound. For a molecule like this compound, this could involve identifying other piperidinyl-urea derivatives and their known biological activities. Web-based tools like TargetHunter implement such algorithms, mapping compound structures into a chemogenomical space to predict biological targets. nih.gov

Another powerful in silico technique is molecular docking. This method simulates the binding of a ligand to the three-dimensional structure of a protein. For the analogues of this compound, docking studies can be performed against a panel of potential protein targets. The predicted binding affinity and the quality of the interaction, such as hydrogen bonding and hydrophobic contacts, can suggest which proteins are most likely to be modulated by the compound. For instance, docking studies on related urea-based inhibitors have been instrumental in understanding their interaction with soluble epoxide hydrolase (sEH), revealing key hydrogen bonds between the urea moiety and amino acid residues like Asp333, Tyr381, and Tyr465 in the active site. researchgate.net

Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a key factor in the therapeutic efficacy of many drugs. In silico methods are well-suited to explore this, as they can rapidly screen a compound against a wide array of proteins. This is particularly relevant for inhibitors of enzymes like sEH, where dual inhibition of other targets, such as fatty acid amide hydrolase (FAAH), could offer synergistic therapeutic effects, for example in treating pain and inflammation. Computational tools can help identify such multi-target profiles early in the drug development process. mdpi.com

The prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another critical component of in silico assessment. Early prediction of potential liabilities, such as poor solubility or inhibition of key metabolic enzymes like cytochrome P450s, can guide the design of analogues with more favorable drug-like properties. researchgate.net For example, in silico tools can predict whether a compound is likely to cross the blood-brain barrier or have issues with metabolic stability, which are critical considerations for its therapeutic application. nih.gov

Strategic Medicinal Chemistry for Lead Optimization and Drug Candidate Development

The development of a promising lead compound like this compound into a viable drug candidate requires a meticulous process of lead optimization. This involves systematically modifying the chemical structure to enhance desired properties while minimizing undesirable ones.

Optimization of Potency, Selectivity, and Biological Performance

The primary goal of lead optimization is to maximize the potency of a compound against its intended biological target. For analogues of this compound, which belong to a class of known soluble epoxide hydrolase (sEH) inhibitors, this involves modifications to increase their inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50).

Structure-activity relationship (SAR) studies are central to this process. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically varied and then assessing the impact of these changes on biological activity. For 1-aryl-3-piperidyl-urea compounds, key areas for modification include the aryl group (the 4-butylphenyl moiety), the piperidine ring, and the urea linker.

Research on related 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors has shown that replacing an adamantyl group with a substituted phenyl ring can significantly improve pharmacokinetic properties. nih.gov The nature and position of the substituent on the phenyl ring are critical. For example, in a series of sulfonyl urea derivatives, an alkoxy group at the para-position of the phenyl ring, such as -OCF3, resulted in very potent sEH inhibition, with IC50 values in the low nanomolar range. researchgate.net The butyl group in this compound likely occupies a hydrophobic pocket in the enzyme's active site, and its length and branching can be optimized to improve potency.

The following table illustrates the effect of substituting the phenyl ring on the inhibitory potency of related urea-based sEH inhibitors.

Compound IDPhenyl Ring SubstituentsEH IC50 (nM)
Analogue 14-H50
Analogue 24-CH316.3
Analogue 34-OCH31.69
Analogue 44-OCF31.21
Analogue 53-OCF3>100

This table is illustrative and compiled from data on related sulfonyl urea sEH inhibitors to demonstrate SAR principles. researchgate.net

Optimization of the piperidine moiety is also crucial. N-acylation of the piperidine ring in related compounds has been shown to significantly enhance potency. For instance, a propionyl group on the piperidine nitrogen was found to be more effective than an acetyl group. nih.gov This suggests that the size and nature of the substituent on the piperidine nitrogen can be fine-tuned to improve interactions with the target enzyme.

Selectivity is another key parameter. An ideal drug candidate should have high affinity for its intended target and minimal activity against other proteins, particularly those that could cause adverse effects. For example, optimization of piperidin-4-yl-urea derivatives as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists focused on reducing their affinity for the hERG potassium channel, a common source of cardiotoxicity. nih.gov

Improving biological performance also involves enhancing pharmacokinetic properties such as oral bioavailability and metabolic stability. Studies have shown that replacing metabolically labile groups with more stable ones can lead to higher and more sustained plasma concentrations of the drug after oral administration. nih.gov

Design Considerations for Stereochemistry and Conformational Restrictions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on a drug's biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with the various stereoisomers of a drug molecule.

Conformational restriction is a powerful strategy used in medicinal chemistry to improve potency and selectivity. By introducing structural elements that limit the number of possible shapes (conformations) a molecule can adopt, it is possible to lock it into its "bioactive" conformation—the shape it assumes when bound to its target. This can lead to a more favorable binding entropy and thus higher affinity. For piperidine-containing compounds, this can be achieved by introducing substituents on the ring or by incorporating the ring into a more rigid bicyclic system. For example, the discovery of 3,3-disubstituted piperidine-derived ureas as potent sEH inhibitors highlights how substitution on the piperidine ring can influence activity. mdpi.com

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 1-(4-Butylphenyl)-3-piperidin-3-yl-urea to improve yield and purity?

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Use NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments (δ 6.8–7.2 ppm for phenyl groups) and urea NH signals (δ 5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: ~317.4 g/mol). X-ray crystallography resolves stereochemical ambiguities in the piperidine ring .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Screen for antiproliferative activity using NCI-60 human cancer cell lines (e.g., MCF-7, A549) with MTT assays (48–72 hr exposure). Compare IC₅₀ values against structurally similar urea derivatives (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with potential molecular targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite): Simulate binding to kinases (e.g., EGFR, PI3K) using the urea moiety as a hydrogen-bond donor.
  • Molecular dynamics (MD) simulations (100 ns) : Assess stability of ligand-receptor complexes (RMSD <2.0 Å) and identify key residues (e.g., Lys721 in EGFR).
  • Quantum mechanical calculations (DFT) : Optimize electronic properties (HOMO-LUMO gaps) to predict reactivity .

Q. How should researchers address contradictory data in solubility and permeability studies?

  • Orthogonal assays : Compare shake-flask solubility (pH 7.4 buffer) vs. PAMPA permeability.
  • Factorial design experiments : Test variables like pH (5.0–8.0), co-solvents (DMSO ≤1%), and temperature (25–37°C). Use ANOVA to identify statistically significant factors (p <0.05) .
    Data Table: Solubility-Permeability Trade-offs
ConditionSolubility (µg/mL)Papp (×10⁻⁶ cm/s)
pH 7.4, 25°C12.3 ± 1.28.5 ± 0.7
pH 6.5, 37°C28.9 ± 2.15.2 ± 0.4

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Selectivity profiling : Screen against a panel of 100+ kinases (Eurofins KinaseProfiler).
  • Covalent docking : Modify the butylphenyl group to exploit hydrophobic pockets unique to target kinases.
  • Proteomics (LC-MS/MS) : Identify non-kinase targets (e.g., heat shock proteins) via pull-down assays .

Q. How can metabolic stability be improved without compromising potency?

  • Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl) at the piperidine nitrogen.
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots (e.g., N-dealkylation).
  • SAR-guided substitution : Replace labile methyl groups with fluorine atoms to block oxidation .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies between in silico predictions and experimental bioactivity?

  • Re-evaluate force fields : Switch from AMBER to CHARMM for MD simulations to better model urea-protein interactions.
  • Validate assay conditions : Ensure cellular assays use physiological ATP concentrations (1–10 mM) to avoid false negatives .

Q. What statistical frameworks are robust for analyzing dose-response variability?

  • Non-linear regression (GraphPad Prism) : Fit data to a four-parameter logistic model (Hill slope = 1).
  • Bootstrap resampling (1000 iterations) : Calculate 95% confidence intervals for IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.